molecular formula C26H26N2O4 B4566235 N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B4566235
M. Wt: 430.5 g/mol
InChI Key: GWDBJPDPYSIBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C26H26N2O4 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide is 430.18925731 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Degradation of Acetaminophen and By-products

A comprehensive study on the degradation of acetaminophen, a compound related in chemical behavior to N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide, by advanced oxidation processes (AOPs) was conducted. This research highlights the pathway, by-products, biotoxicity, and uses density functional theory calculation to predict the most reactive sites in the molecule. Hydroquinone, 1,4-benzoquinone, and other derivatives were identified as frequent by-products, with varying levels of toxicity identified, underscoring the environmental and health risks of unmitigated release into ecosystems (Qutob et al., 2022).

Molecular Pathogenesis and Treatment Options for Acetaminophen-Induced Liver Injury

Research into the pathogenesis of acetaminophen-induced liver injury (AILI) reveals the involvement of hepatocyte necrosis, sterile inflammation, and hepatocyte regeneration as central mechanisms. The study discusses the generation of toxic metabolites and their impact on liver health, highlighting the importance of developing effective treatment strategies for AILI patients. The research points toward a multidimensional approach to understanding and mitigating the effects of acetaminophen toxicity, suggesting future directions for pharmacological intervention (Cai et al., 2022).

Environmental Impact of Acetaminophen

The presence of acetaminophen in natural water environments and its transformation into various intermediates, depending on environmental conditions, pose significant challenges for monitoring, detection, and treatment. This review assesses occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen across different environmental compartments, such as wastewater, surface water, groundwater, and soil/sediments. The research emphasizes the complexity of acetaminophen degradation products and intermediates, urging the development of advanced tertiary treatment systems for effective removal from water and wastewater (Vo et al., 2019).

Analgesic Mechanisms of Acetaminophen

A review of acetaminophen's known and novel mechanisms of action provides insights into its analgesic effects. The study explores the complex metabolism of acetaminophen, highlighting the role of N-acylphenolamine (AM404) and its interaction with TRPV1 and cannabinoid receptors in the brain and spinal cord. This research offers a comprehensive overview of the multifaceted analgesic mechanisms of acetaminophen, suggesting areas for further investigation to enhance pain management strategies (Ohashi & Kohno, 2020).

Removal of Organic Pollutants Using Oxidoreductive Enzymes

The enzymatic remediation of organic pollutants, including those similar in structure to N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide, demonstrates the effectiveness of enzymes like laccases and peroxidases in the presence of redox mediators. This approach significantly enhances the degradation efficiency of recalcitrant compounds, offering a promising avenue for the treatment of industrial effluents and wastewater. The study underscores the importance of continued research in enzyme-mediated degradation processes for environmental protection (Husain & Husain, 2007).

Properties

IUPAC Name

N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-16(2)18-7-12-24-22(13-18)28-26(32-24)19-8-11-23(30-4)21(14-19)27-25(29)15-31-20-9-5-17(3)6-10-20/h5-14,16H,15H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDBJPDPYSIBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.